N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide, commonly known as Furamidine, is a potent small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of amidines and is a derivative of 2,2-diphenylacetic acid.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide exhibit significant antimicrobial and antifungal activities. A study by Kumar and Mishra (2015) synthesized novel derivatives from the chloroacetylation reaction of diphenylamine (DPA), which upon further reactions yielded compounds with potent antimicrobial properties. Compounds such as 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide, 2-(2-(3-methylbenzylidene)hydrazinyl)-N, N-diphenyl-acetamide, and 2-(2-(2-nitrobenzylidine)hydrazinyl)-N, N-diphenyl-acetamide showed significant antimicrobial and antifungal activity, suggesting their potential exploration as potent agents in these fields (Kumar & Mishra, 2015).
Modified-Release Dosage Forms
In the field of pharmaceutical sciences, especially in the development of oral modified-release dosage forms, the derivatives of this compound show promising applications. Research led by Wang et al. (2016) explored the suitability of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics using this compound as a model. This innovative approach allows for the creation of drug-loaded tablets with specific extended-release profiles, marking a significant advancement in personalized medication and industrial pharmaceutical production (Wang, Goyanes, Gaisford, & Basit, 2016).
Antimicrobial Agent Evaluation
Further extending its application in antimicrobial research, a series of linear dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide, a related compound, were synthesized and evaluated as antimicrobial agents. This study conducted by Moustafa et al. (2018) involved the synthesis of various derivatives which were then subjected to antimicrobial activity assessment. The results showed good activity across a range of compounds, with specific derivatives displaying promising activity against a panel of microorganisms. This research underscores the potential of these compounds in the development of new antimicrobial agents (Moustafa, Khalaf, Naglah, Al-Wasidi, Al-Jafshar, & Awad, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19(24-23-14-18-12-7-13-27-18)15-22-21(26)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,22,26)(H,24,25)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCRECCJSSBCMZ-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.